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Compound of Interest

Compound Name: 1-Bromo-1-fluoroethane

Cat. No.: B3349677 Get Quote

Disclaimer: Experimental spectroscopic data for 1-bromo-1-fluoroethane is not readily

available in public scientific databases. The following guide is based on predicted

spectroscopic values and established methodologies for analogous compounds. These

predictions are intended for illustrative and educational purposes and should be verified with

experimentally obtained data.

This technical guide provides an in-depth overview of the predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data for 1-bromo-1-fluoroethane. It is

designed for researchers, scientists, and professionals in drug development, offering a

comprehensive resource for the characterization of this halogenated ethane derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 1-bromo-1-fluoroethane (CH₃CHFBr), both ¹H and ¹³C NMR provide critical

information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data
The proton NMR spectrum of 1-bromo-1-fluoroethane is expected to show two distinct signals

corresponding to the methyl (-CH₃) and methine (-CHFBr) protons. The chemical shifts are

influenced by the electronegativity of the adjacent halogen atoms, and the signals will exhibit

splitting due to spin-spin coupling.
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Table 1: Predicted ¹H NMR Data for 1-Bromo-1-fluoroethane

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

-CH₃ 2.0 - 2.5
Doublet of doublets

(dd)

³JHH ≈ 7 Hz, ⁴JHF ≈ 2

Hz

-CHFBr 6.0 - 6.5
Quartet of doublets

(qd)

³JHH ≈ 7 Hz, ²JHF ≈

50 Hz

Predicted ¹³C NMR Data
The carbon NMR spectrum will display two signals for the two carbon atoms in 1-bromo-1-
fluoroethane. The carbon atom bonded to the electronegative fluorine and bromine atoms will

appear at a significantly higher chemical shift (downfield). Furthermore, the signals will be split

due to coupling with the directly attached fluorine atom.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-1-fluoroethane

Carbon
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

-CH₃ 25 - 35 Doublet (d) ²JCF ≈ 20-30 Hz

-CHFBr 80 - 90 Doublet (d) ¹JCF ≈ 280-300 Hz

Experimental Protocol for NMR Spectroscopy
A standard experimental protocol for acquiring NMR spectra of a liquid sample like 1-bromo-1-
fluoroethane is as follows:

Sample Preparation: A solution of 1-bromo-1-fluoroethane (approximately 5-10 mg) is

prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating

at a proton frequency of 300 MHz or higher.
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¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, which simplifies the spectrum to singlets for each carbon unless C-F

coupling is present. A wider spectral width is necessary (e.g., 0-150 ppm). Due to the lower

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

generally required.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data
The IR spectrum of 1-bromo-1-fluoroethane is expected to show characteristic absorption

bands for C-H, C-C, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for 1-Bromo-1-fluoroethane

Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (alkane) 2950 - 3000 Medium to Strong

C-H bend (alkane) 1370 - 1470 Medium

C-F stretch 1000 - 1100 Strong

C-Br stretch 500 - 600 Medium to Strong

C-C stretch 800 - 1200 Weak to Medium

Experimental Protocol for IR Spectroscopy
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For a liquid sample such as 1-bromo-1-fluoroethane, the IR spectrum can be obtained using

the following protocol:

Sample Preparation: A neat (undiluted) liquid sample is used. A drop of the liquid is placed

between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded.

The sample is then scanned, and the background is automatically subtracted to produce the

spectrum of the sample. The typical spectral range is 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Relationships
The following diagrams illustrate the logical relationships between the structure of 1-bromo-1-
fluoroethane and its key spectroscopic signals.
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Spectroscopic Analysis of 1-Bromo-1-fluoroethane

Molecular Structure

NMR Spectroscopy

IR Spectroscopy
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Caption: Relationship between the structure of 1-bromo-1-fluoroethane and its predicted

spectroscopic signals.
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¹H NMR Splitting Pattern Logic for -CH₃ Protons

-CH₃ Protons
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³JHH coupling
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Doublet
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Caption: Logic for the predicted doublet of doublets splitting pattern of the methyl protons in ¹H

NMR.

To cite this document: BenchChem. [Spectroscopic Data for 1-Bromo-1-fluoroethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3349677#spectroscopic-data-for-1-bromo-1-
fluoroethane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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